molecular formula C9H10N2O2 B3047723 N'-acetylbenzohydrazide CAS No. 14331-27-2

N'-acetylbenzohydrazide

Cat. No.: B3047723
CAS No.: 14331-27-2
M. Wt: 178.19 g/mol
InChI Key: HKKJKNLQLTWYES-UHFFFAOYSA-N
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Description

N'-Acetylbenzohydrazide (CAS 14331-27-2) is a benzohydrazide derivative with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol. This chemical is provided as a high-purity compound for research purposes. It serves as a key intermediate in organic synthesis; recent studies have demonstrated its preparation via a novel and efficient N-acetylation method using acetic acid as a green reagent, solvent, and catalyst . The hydrazide functional group is a prominent pharmacophore found in a wide range of biologically active compounds . Research into similar benzohydrazide derivatives has shown significant potential in medicinal chemistry, including investigated activity as inhibitors of the epidermal growth factor receptor (EGFR) kinase, a key target in anticancer research . Furthermore, in silico screening of N-acylated hydrazide compounds has suggested potential for significant biological activity, indicating that this compound is a valuable scaffold for the development of novel therapeutic agents and for multi-target drug discovery programs . This product is intended for research and development applications in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-acetylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C9H10N2O2/c1-7(12)10-11-9(13)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,12)(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKJKNLQLTWYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=O)NNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80292683
Record name Benzoic acid, 2-acetylhydrazide
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Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14331-27-2
Record name Benzoic acid, 2-acetylhydrazide
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Record name Benzoic acid, 2-acetylhydrazide
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Record name 1-ACETYL-2-BENZOYLHYDRAZINE
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The Significance of Hydrazide Derivatives in Organic Chemistry

Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond with at least one acyl group attached to a nitrogen atom. nih.gov This functional group is a cornerstone in organic synthesis due to its versatile reactivity. Hydrazide derivatives are crucial intermediates in the synthesis of a wide array of heterocyclic compounds, including those with five, six, or seven-membered rings containing one or more heteroatoms. mdpi.com These heterocyclic structures are of immense interest due to their broad applications.

The hydrazide moiety can act as a bidentate ligand, capable of coordinating with metal ions through both the carbonyl oxygen and the terminal nitrogen of the hydrazide group, leading to the formation of stable coordination complexes. semanticscholar.org This property is fundamental in the development of new materials and catalysts. Furthermore, hydrazides serve as precursors for the synthesis of hydrazones, which are formed by the condensation reaction of hydrazides with aldehydes or ketones. mdpi.com Hydrazones themselves are valuable intermediates in various chemical transformations and are recognized for their role in medicinal chemistry. wisdomlib.org

The utility of hydrazides extends to their use as building blocks in the manufacturing of polymers and glues. mdpi.com Their ability to participate in a variety of chemical reactions makes them indispensable tools for organic chemists in the creation of complex molecules with diverse functionalities. mdpi.com

Evolution of Research Perspectives on N Acetylbenzohydrazide

Research into N'-Acetylbenzohydrazide and its derivatives has evolved considerably over time, reflecting broader trends in organic synthesis and materials science. Initially, studies likely focused on the fundamental synthesis and characterization of the compound. The preparation of acylhydrazides is typically achieved through the reaction of esters with hydrazine (B178648). wikipedia.org

Early structural elucidation would have relied on classical analytical techniques, with modern research now employing methods like single-crystal X-ray diffraction to determine the precise three-dimensional arrangement of atoms. For instance, studies on related hydrazide structures have detailed the planarity of one hydrazinic nitrogen atom while the other may be slightly pyramidalized, along with specific torsion angles about the hydrazinic bond. iucr.orgresearchgate.net Such detailed structural information is crucial for understanding the compound's reactivity and its interactions with other molecules.

More recent research has shifted towards exploring the applications of this compound as a versatile building block in more complex synthetic endeavors. Its ability to act as a ligand in coordination chemistry has been a significant area of investigation. The coordination of hydrazides to metal ions can lead to the formation of polymeric structures, where the hydrazide and other ligands bridge metal centers. semanticscholar.org This has opened avenues for the development of new coordination polymers with potentially interesting magnetic or catalytic properties.

Furthermore, computational studies have become increasingly prevalent in understanding the electronic properties of this compound and related N-acylhydrazones. ekb.eg Molecular orbital calculations and density functional theory (DFT) studies help in elucidating the stability, reactivity, and potential interaction mechanisms of these molecules, guiding further experimental work. ekb.eg

Scope and Objectives of Current Academic Inquiry

Classical Synthetic Routes to this compound

Traditional methods for synthesizing this compound typically involve a two-step process: the initial formation of a benzohydrazide intermediate followed by its acetylation. These routes are valued for their reliability and use of readily available reagents.

The first step in the classical synthesis is the conversion of a methyl benzoate derivative into its corresponding benzohydrazide. This is achieved through the hydrazinolysis of the ester. The reaction involves the nucleophilic attack of hydrazine (B178648) hydrate on the electrophilic carbonyl carbon of the methyl benzoate.

The general procedure can be carried out using both conventional heating and microwave irradiation. In the conventional method, a mixture of methyl benzoate and hydrazine hydrate is refluxed, often in the presence of a solvent like ethanol, for several hours thepharmajournal.com. Microwave-assisted synthesis offers a significant acceleration of this process, reducing reaction times from hours to mere minutes while often providing higher yields thepharmajournal.comchemmethod.com. The resulting benzohydrazide precipitates from the reaction mixture and can be purified by recrystallization.

MethodReactantsConditionsReaction TimeYield
Conventional Methyl benzoate, Hydrazine hydrateReflux in ethanol2 hours~65%
Microwave Methyl benzoate, Hydrazine hydrateMicrowave irradiation (e.g., 180-500W)2-4 minutes>90%

A comparative overview of conventional and microwave-assisted synthesis of benzohydrazide.

Once the benzohydrazide intermediate is obtained, the next step is the introduction of the acetyl group onto the terminal nitrogen atom. This N-acetylation is a type of acylation reaction that can be accomplished using various acetylating agents researchgate.netorientjchem.org.

Commonly used reagents include acetic anhydride and acetyl chloride. The reaction is typically performed in a suitable solvent, and the choice of acetylating agent can influence the reaction conditions and vigor. Acetic acid itself can also serve as an acetylating agent, particularly when heated under reflux with the hydrazide pharm.or.jpnih.gov. This method is considered a greener alternative due to the non-toxic and low-cost nature of acetic acid nih.gov. The reaction with acetic anhydride is generally efficient and provides good to excellent yields of this compound orientjchem.org.

Using acetyl chloride for the N-acetylation of benzoyl hydrazine (benzohydrazide) is a highly effective, albeit more reactive, method. The reaction proceeds readily due to the high electrophilicity of the carbonyl carbon in acetyl chloride. The synthesis is often carried out at low temperatures (e.g., -10°C to 0°C) in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct that is generated rsc.org. This careful temperature control and neutralization are crucial to manage the reactivity and prevent unwanted side reactions, ensuring a high yield of the desired this compound rsc.org.

Advanced Synthetic Approaches for this compound Derivatives

Modern organic synthesis has introduced more sophisticated and versatile methods for preparing this compound derivatives. These advanced approaches offer greater control and enable the creation of more complex and diverse molecular structures.

The N-acetylation of benzohydrazide is a classic example of a nucleophilic addition-elimination reaction savemyexams.comsavemyexams.com. This mechanism is fundamental to the formation of the amide bond in this compound. The process unfolds in two main steps:

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the benzohydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetyl chloride) savemyexams.commasterorganicchemistry.com. This leads to the breaking of the carbonyl π-bond and the formation of a tetrahedral intermediate masterorganicchemistry.comudd.cl.

Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the expulsion of a leaving group (e.g., a chloride ion in the case of acetyl chloride or an acetate ion for acetic anhydride) savemyexams.commasterorganicchemistry.com. A final deprotonation step yields the stable this compound product.

Understanding this mechanism allows chemists to select appropriate reagents and conditions to optimize the synthesis of various derivatives. The reactivity of the acylating agent is a key factor; for instance, acyl chlorides are more reactive than acid anhydrides because chloride is a better leaving group than acetate savemyexams.comsavemyexams.com.

Coupling reactions represent a powerful tool for creating derivatives of this compound by forming new nitrogen-nitrogen (N-N) or carbon-nitrogen (C-N) bonds. These methods provide convergent and efficient routes to complex molecules that are not easily accessible through classical synthesis digitellinc.com.

Recent advancements include nickel-catalyzed N-N cross-coupling reactions, which can efficiently join O-benzoylated hydroxamates with a wide range of amines to form hydrazide products digitellinc.comnih.gov. This methodology is notable for its compatibility with secondary aliphatic amines, expanding the scope of accessible hydrazide derivatives nih.gov. Other transition-metal-catalyzed reactions, such as those using copper (Cu) or palladium (Pd), are also employed for C-N bond formation, allowing for the derivatization of arylhydrazines organic-chemistry.org.

Coupling ReactionCatalyst/ReagentsBond FormedSubstrates
N-N Cross-Coupling Nickel (Ni) catalyst, Silane reductantN-NO-Benzoylated hydroxamates, Aryl/Aliphatic amines
C-N Coupling Copper Iodide (CuI) / 4-hydroxy-L-prolineC-NN-acyl-N'-substituted hydrazines, Aryl iodides
C-N Coupling Palladium (Pd) catalystC-NArylhydrazines, Aryl tosylates

Summary of advanced coupling reactions for the synthesis of hydrazide derivatives.

These advanced strategies offer synthetic chemists the flexibility to introduce a wide array of functional groups, enabling the rapid generation of libraries of this compound derivatives for further research.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and efficient manufacturing processes. Key strategies include the use of microwave-assisted synthesis and solvent-free reaction conditions, which address several core principles of green chemistry, such as waste prevention, energy efficiency, and the use of safer solvents and reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. sigmaaldrich.comsemanticscholar.org For the synthesis of N'-acylhydrazones, a class of compounds that includes this compound, microwave irradiation can dramatically reduce reaction times from hours to minutes and improve product yields. arabjchem.orgresearchgate.net This is attributed to the efficient and uniform heating of the reaction mixture, which often leads to cleaner reactions with fewer byproducts. arabjchem.org

Solvent-free synthesis, another cornerstone of green chemistry, aims to eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. researchgate.net The synthesis of this compound and related hydrazides can be effectively carried out under solvent-free conditions, often in conjunction with microwave irradiation. semanticscholar.orgresearchgate.netresearchgate.net This approach not only reduces environmental impact but can also simplify the work-up procedure and reduce manufacturing costs.

Research has demonstrated the successful synthesis of various N'-benzylidene salicylic acid hydrazides, structurally related to this compound, using a solvent-free microwave-assisted method. The reactions were completed in 8-10 minutes with yields ranging from 62-80%. semanticscholar.orgresearchgate.net Another study on the microwave-assisted synthesis of N-acylhydrazones reported achieving excellent yields of up to 98% in as little as 4-10 minutes. arabjchem.org

The following interactive data table summarizes the findings from various studies on the green synthesis of hydrazide derivatives, highlighting the efficiency of these methods.

Starting MaterialsSynthetic MethodReaction TimeYield (%)Reference
2-Hydroxybenzohydrazide and various benzaldehydesMicrowave-assisted4-10 min95-98% arabjchem.org
Salicyloyl hydrazides and various benzaldehydesMicrowave-assisted, solvent-free8-10 min62-80% semanticscholar.orgresearchgate.net
Benzoic hydrazides and various aldehydesMicrowave-assisted, solvent-free2.5-10 minHigh researchgate.net

Industrial Scale Synthesis and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates the development of robust, efficient, and cost-effective processes. A key trend in modern pharmaceutical and fine chemical manufacturing is the shift from traditional batch processing to continuous manufacturing, which offers numerous advantages in terms of safety, consistency, and scalability.

Continuous flow chemistry and technologies like twin-screw extrusion (TSE) are particularly relevant for the industrial production of N-acylhydrazones. acs.orgajtyzack.comresearchgate.net TSE, a solvent-free and scalable technique, has been successfully employed for the continuous synthesis of various active pharmaceutical ingredients (APIs), including hydrazone-based compounds. acs.orgajtyzack.comresearchgate.net This method involves the continuous feeding of reactants into an extruder, where mixing and reaction occur under controlled temperature and pressure, leading to a continuous output of the product. This approach aligns well with green chemistry principles by eliminating solvents and intensifying the process.

Process optimization is a critical aspect of industrial synthesis, aiming to maximize yield, minimize impurities, and ensure consistent product quality. researchgate.net This involves the systematic study and control of critical process parameters (CPPs) such as temperature, pressure, reactant concentrations, and flow rates.

Process Analytical Technology (PAT) plays a pivotal role in modern process optimization. sigmaaldrich.comnih.govnih.govglobalresearchonline.net PAT involves the use of in-line or on-line analytical tools to monitor critical quality attributes (CQAs) of the product in real-time. sigmaaldrich.comglobalresearchonline.netamericanpharmaceuticalreview.com For the industrial synthesis of this compound, PAT could be implemented to:

Monitor reaction kinetics: Techniques like in-line infrared (IR) or Raman spectroscopy can track the consumption of reactants and the formation of the product in real-time, allowing for precise control of the reaction endpoint. nih.gov

Control crystallization: Crystallization is a crucial step for isolating and purifying the final product. PAT tools can monitor particle size distribution and polymorphism in real-time, ensuring consistent product quality. microporetech.comcontinuuspharma.com

The following interactive data table illustrates potential process parameters and control strategies for the industrial-scale synthesis of this compound using a continuous manufacturing approach.

Process StageKey ParametersControl Strategy / PAT Tool
Reaction Temperature, Residence Time, Reactant Feed RateIn-line IR/Raman Spectroscopy for reaction monitoring, Temperature and Flow sensors
Crystallization Cooling Rate, Antisolvent Addition Rate, Agitation SpeedFocused Beam Reflectance Measurement (FBRM) for particle size, In-line concentration measurement
Drying Temperature, Pressure, Gas FlowOn-line Mass Spectrometry for solvent residue monitoring

By integrating green chemistry principles into the synthetic design and employing modern industrial manufacturing technologies with robust process optimization and control strategies, the production of this compound can be achieved in an efficient, sustainable, and economically viable manner.

Fundamental Reaction Pathways of this compound

The reactivity of this compound is dictated by the presence of the nucleophilic terminal nitrogen atom, the carbonyl group, and the N-N single bond. These features allow for a variety of transformations under different reaction conditions.

The hydrazide group in this compound is susceptible to oxidation. While specific studies on this compound are not prevalent, the oxidation of structurally similar compounds like benzhydrazide provides insight into potential reaction pathways. Generally, the oxidation of hydrazides can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of benzhydrazide with agents like hexachloroiridate(IV) has been shown to yield benzoic acid as the primary product mdpi.com. This suggests that under strong oxidizing conditions, the C-N bond of the hydrazide can be cleaved. Nitrogen-containing functional groups, including hydrazines and hydrazides, are generally susceptible to oxidation due to the presence of lone pair electrons on the nitrogen atoms nih.gov. The oxidation process can generate reactive intermediates, and in the case of hydrazine itself, oxidation can lead to the formation of tetrazene (N4H6) intermediates which subsequently decompose mdpi.com.

The reduction of this compound can target either the amide carbonyl group (C=O) or the nitrogen-nitrogen bond. The reduction of related N'-acyl hydrazones, which feature a C=N double bond, has been achieved using various reducing agents, including sodium borohydride, sodium cyanoborohydride, and magnesium in methanol researchgate.net. These methods, however, are specific to the imine bond of the hydrazone. For this compound itself, reduction would likely focus on the carbonyl group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce amides to amines. The Wolff-Kishner reduction is a well-known reaction that reduces carbonyls to alkanes via a hydrazone intermediate, but this is a reaction of the carbonyl compound from which the hydrazone is formed, not a reduction of the hydrazide itself libretexts.org.

Nucleophilic acyl substitution is a characteristic reaction of acyl compounds, where a nucleophile attacks the carbonyl carbon, leading to the substitution of a leaving group masterorganicchemistry.com. In this compound, the terminal -NH₂ group possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity is the basis for its most common derivatization reactions, particularly with aldehydes and ketones libretexts.orgyoutube.com. The molecule can also undergo N-acetylation, where the hydrazide nitrogen acts as a nucleophile, reacting with an acetylating agent nih.gov. These reactions proceed through an addition-elimination mechanism, resulting in the formation of a new bond at the carbonyl carbon or the terminal nitrogen masterorganicchemistry.com.

Formation of Key Organic Intermediates from this compound

The primary utility of this compound in organic synthesis is as a building block for larger, more complex molecules, most notably through the formation of hydrazones and Schiff bases.

This compound serves as a key precursor for the synthesis of N-acylhydrazones, which are a class of Schiff bases. These compounds are formed through the condensation reaction of the hydrazide with various aldehydes and ketones semanticscholar.orgscispace.comresearchgate.netutar.edu.my. The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form a stable product containing the characteristic azomethine group (-C=N-) libretexts.org. These acylhydrazone derivatives are important intermediates in organic synthesis and have applications in medicinal chemistry ekb.egnih.gov. The synthesis is often carried out by refluxing the reactants in a solvent like ethanol, sometimes with an acid catalyst to facilitate dehydration scispace.comimpactfactor.orgijrrr.com.

The reaction with aldehydes and ketones is the most significant method for the derivatization of this compound. This acid-catalyzed, reversible reaction yields N'-acylhydrazones, also known as hydrazide-hydrazones libretexts.orgmdpi.com. The reaction rate is typically optimal under mildly acidic conditions (around pH 5), which protonates the carbonyl oxygen, making the carbon more electrophilic, without excessively protonating the nucleophilic amine group of the hydrazide libretexts.org.

The general mechanism involves two main stages:

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of this compound attacks the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is then protonated at the oxygen atom, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone libretexts.orglibretexts.org.

This reaction is highly versatile, allowing for the synthesis of a wide array of derivatives by simply varying the aldehyde or ketone reactant ijrrr.comyoutube.com. The resulting hydrazones are often stable, crystalline solids, which facilitates their purification and characterization libretexts.orgmdpi.com.

Table 1: Synthesis of Hydrazones/Schiff Bases from Hydrazides and Carbonyl Compounds

This table provides examples of typical reaction conditions for the synthesis of hydrazones from various hydrazides and carbonyl compounds, illustrating the general methodology applicable to this compound.

Strategies for Functionalization and Structural Modification of the this compound Backbone

The this compound scaffold serves as a versatile template for chemical modification, offering multiple sites for functionalization to generate a diverse library of derivatives. The primary strategies for its structural alteration revolve around three key regions: the benzoyl moiety, the acetyl group, and the hydrazide linkage. These modifications are instrumental in tuning the molecule's physicochemical properties and exploring its potential in various chemical applications.

A predominant method for derivatizing the this compound backbone involves the condensation of the hydrazide with a variety of aldehydes and ketones. This reaction yields N-acylhydrazones, which are a significant class of compounds with a wide range of applications. ekb.eg The N-acylhydrazone structure combines an imine and a carbonyl functional group, imparting significant pharmacological properties and making it a key pharmacophore in medicinal chemistry.

Another key strategy involves direct modifications of the aromatic ring of the benzoyl group or the methyl group of the acetyl moiety. These alterations can introduce diverse substituents, thereby influencing the electronic and steric characteristics of the molecule. Furthermore, the hydrazide linkage itself can be a target for modification, leading to the formation of various heterocyclic systems.

Condensation Reactions for N-Acylhydrazone Formation

The most widely employed strategy for modifying the this compound backbone is through the formation of N-acylhydrazones. This is typically achieved by a condensation reaction between the parent hydrazide and a suitable aldehyde or ketone, often under acidic catalysis. This reaction is highly efficient and allows for the introduction of a wide array of substituents, leading to a vast number of derivatives.

For instance, the reaction of this compound with substituted benzaldehydes results in the corresponding N'- (benzylidene)acetobenzohydrazides. The substituents on the aromatic ring of the aldehyde can be varied to include electron-donating or electron-withdrawing groups, which in turn modulates the properties of the final compound.

Reactant 1Reactant 2Product
This compoundSubstituted BenzaldehydeN'-(Substituted benzylidene)acetobenzohydrazide
This compoundAliphatic AldehydeN'-(Alkylidene)acetobenzohydrazide
This compoundKetoneN'-(Alkylidene)acetobenzohydrazide

Substitution on the Aromatic Ring

The phenyl ring of the this compound molecule is amenable to electrophilic aromatic substitution reactions. These reactions allow for the introduction of various functional groups onto the aromatic ring, thereby altering the electronic and lipophilic character of the molecule. Common substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation or acylation. The position of the substitution is directed by the activating and directing effects of the acylhydrazide moiety.

ReactionReagentsProduct
NitrationHNO₃/H₂SO₄Nitro-substituted this compound
HalogenationX₂/FeX₃ (X=Cl, Br)Halo-substituted this compound
Friedel-Crafts AcylationRCOCl/AlCl₃Acyl-substituted this compound

Modification of the Acetyl Group

The acetyl group of this compound also presents opportunities for structural modification. The methyl protons of the acetyl group are weakly acidic and can be deprotonated by a strong base, allowing for subsequent alkylation or condensation reactions at this position. This strategy enables the extension of the carbon chain or the introduction of new functional groups at the N-acetyl moiety.

Furthermore, the acetyl group can be replaced entirely by reacting benzohydrazide with different acylating agents, such as other acid chlorides or anhydrides. This leads to a series of N'-acylbenzohydrazide derivatives with varying acyl substituents.

ReactionReagentsProduct
N-AcylationBenzohydrazide + RCOClN'-Acylbenzohydrazide
N-AcylationBenzohydrazide + (RCO)₂ON'-Acylbenzohydrazide

Cyclization Reactions to Form Heterocycles

The hydrazide functionality within the this compound backbone is a key precursor for the synthesis of various heterocyclic compounds. Through cyclization reactions with appropriate reagents, the hydrazide moiety can be incorporated into five- or six-membered heterocyclic rings. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrazoline derivatives. Similarly, treatment with 1,3-dielectrophiles can yield pyrimidine or diazepine analogs. These cyclization strategies significantly expand the structural diversity of compounds that can be derived from this compound. Hydrazides are used as starting materials for the synthesis of various heterocycles such as 1,2,4-triazoles, 1,3,4-thiadiazoles, or 1,3,4-oxadiazoles. nih.gov

Reactant 1Reactant 2Heterocyclic Product
This compoundα,β-Unsaturated KetonePyrazoline derivative
This compound1,3-DiketonePyrazole (B372694) derivative
This compoundPhosgene equivalent1,3,4-Oxadiazolone derivative

Coordination Chemistry of N Acetylbenzohydrazide

N'-Acetylbenzohydrazide as a Ligand in Metal Complexes

This compound's structure, which combines a benzoyl group and an acetylated hydrazine (B178648) moiety, allows it to act as a versatile building block in supramolecular chemistry. Its ability to coordinate with various metal ions has led to the synthesis of numerous complexes with unique structural features and properties.

Ligand Design and Metal Complex Formation

This compound and its parent compound, benzhydrazide, are effective ligands for a variety of metal ions. The coordination typically involves the carbonyl oxygen atom and the nitrogen atom of the primary amine group, forming a stable five-membered chelate ring. researchgate.net This bidentate coordination is a common feature in complexes with 3d transition metals. researchgate.net

The formation of these metal complexes can be achieved under various conditions. For instance, lanthanide(III) complexes with benzhydrazide have been synthesized through slow evaporation from isopropanol solutions at ambient temperatures or under hydrothermal conditions at elevated temperatures (110–145 °C). nih.govrsc.orgnih.gov The reaction conditions, including solvent and temperature, can significantly influence the final structure of the complex, leading to either discrete molecules or extended coordination polymers. nih.govrsc.org In some cases, the synthetic conditions can even induce in situ hydrolysis of the hydrazide ligand, leading to different final products. nih.govrsc.org

Coordination Geometry and Stereochemistry in this compound Complexes

The coordination of this compound and related ligands to metal centers results in a variety of geometries. Spectroscopic and analytical studies of complexes with related acyl-hydrazone ligands suggest that geometries such as tetragonal distorted octahedral are common. biomedgrid.com

In the case of lanthanide complexes with the parent benzhydrazide ligand, a range of structural motifs has been observed. nih.govrsc.orgnih.gov At ambient temperatures, discrete molecular complexes can form, which then self-assemble through hydrogen bonding to create 3D supramolecular architectures. nih.govrsc.orgnih.gov Under hydrothermal conditions, one-dimensional (1D) coordination polymers are formed. nih.govrsc.org At even higher temperatures, these can transform into more stable 1D zigzag chain structures. rsc.org These extended structures are built from lanthanide ions bridged by the ligands in various coordination modes. rsc.orgnih.gov

Table 1: Examples of Benzhydrazide-Metal Complex Structures

Catalytic Applications of this compound Metal Complexes

While direct catalytic applications of this compound complexes are not extensively documented, the broader family of hydrazone and Schiff base complexes demonstrates significant potential in both homogeneous and heterogeneous catalysis. The principles governing these related systems suggest viable pathways for the future development of this compound-based catalysts.

Homogeneous Catalysis

Metal complexes are crucial in homogeneous catalysis for a vast number of organic transformations. rsc.org Catalysts based on transition metals like ruthenium, iridium, and cobalt are known to facilitate reactions such as hydrogenation and dehydrogenation. rsc.orgrsc.org For example, ruthenium(III) acetylacetonate has been shown to be an effective precursor for a homogeneous catalyst in the dehydrogenation of dimethylamine borane, a reaction relevant to hydrogen storage. researchgate.net The catalytic activity is often dependent on the ligand environment, which influences the electronic and steric properties of the metal center. rsc.org The ability of hydrazide-type ligands to stabilize various oxidation states of metal ions makes them promising candidates for designing new homogeneous catalysts.

Heterogeneous Catalysis

To improve recyclability and stability, homogeneous catalysts are often immobilized on solid supports to create heterogeneous catalysts. Imine and Schiff base metal complexes, which are structurally related to this compound complexes, have been successfully used in heterogeneous catalysis. ekb.eg For instance, a copper(II) Schiff base complex grafted onto functionalized graphene oxide has been employed as a heterogeneous catalyst for the reduction of 4-nitrophenol to 4-aminophenol using hydrazine hydrate as a reducing agent. ekb.eg The catalyst demonstrated good activity and could be recycled multiple times without a significant loss of performance. ekb.eg This approach of immobilizing complexes onto supports like graphene oxide or using complex metal hydrides could be extended to this compound complexes for applications in green chemistry and industrial processes. ekb.egresearchgate.net

This compound Metal Complexes in Materials Science

The coordination of ligands like this compound to metal ions, particularly lanthanides, can produce materials with interesting photoluminescent and magnetic properties. These properties are highly dependent on the choice of the metal ion and the resulting structure of the complex.

Research on benzhydrazide-lanthanide complexes has shown that these materials can be effective light-emitting sources. nih.govrsc.org Complexes containing Europium(III) ions typically exhibit characteristic red luminescence, while those with Terbium(III) ions show strong green emission under UV irradiation. nih.govrsc.org The ligand plays a crucial role by absorbing energy and transferring it to the metal ion, a process known as the "antenna effect," which enhances the luminescence of the lanthanide ion. These luminescent properties make such complexes potential candidates for use in optical devices, sensors, and bio-imaging. Studies have shown that these materials can act as fluorescent probes for detecting small molecules like acetone or specific metal ions. nih.govrsc.org

Furthermore, complexes synthesized with paramagnetic metal ions can display unique magnetic behaviors. For example, benzhydrazide complexes containing Gadolinium(III) and Dysprosium(III) have been found to exhibit antiferromagnetic interactions between the metal centers. nih.govrsc.orgsciencepublishinggroup.com This property is of interest in the design of new molecular magnets and advanced materials.

Table 2: Properties of Benzhydrazide-Lanthanide Complexes in Materials Science

Supramolecular Chemistry Involving N Acetylbenzohydrazide

Principles of Supramolecular Interactions in N'-Acetylbenzohydrazide Assemblies

The arrangement of this compound molecules in the solid state and in solution is governed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are directional and specific, leading to well-defined supramolecular structures. The primary forces at play are hydrogen bonds, complemented by π-π stacking and van der Waals forces.

Hydrogen bonding is a critical directional force in determining the molecular conformation and aggregation of this compound. The molecule possesses both hydrogen bond donors (the N-H groups of the hydrazide moiety) and hydrogen bond acceptors (the carbonyl oxygen atoms). This duality allows for the formation of extensive and robust hydrogen-bonding networks.

In the solid state, compounds containing the benzohydrazide (B10538) framework consistently exhibit strong intermolecular N-H···O=C hydrogen bonds. These interactions link molecules together, often forming chains or dimeric motifs. For instance, in the crystal structures of related benzohydrazide derivatives, molecules are linked by pairs of N—H⋯N or N—H⋯O hydrogen bonds into inversion dimers or extended chains. nih.gov The amide and hydrazide groups provide a scaffold for these predictable hydrogen-bonding patterns, which are fundamental to the crystal engineering of such compounds. nih.govresearchgate.net

Table 1: Potential Hydrogen Bonding in this compound

Donor Acceptor Type of Interaction Expected Role in Assembly
N-H (amide) O=C (acetyl) Intermolecular Formation of chains or sheets
N-H (hydrazide) O=C (benzoyl) Intermolecular Cross-linking of chains

Self-Assembly Phenomena of this compound Derivatives

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.gov Hydrazide derivatives are well-known building blocks for creating complex supramolecular materials through self-assembly, owing to their strong and directional hydrogen bonding capabilities. acs.org

In solution, this compound and its derivatives can form various assemblies depending on the solvent, concentration, and temperature. The formation of these structures is a dynamic process, often leading to the creation of gels, fibers, or other nanostructures. The process is typically initiated by the formation of hydrogen-bonded chains, which then associate through weaker interactions to form larger aggregates.

For example, related hydrazone-based systems have been shown to form supramolecular hydrogels. mdpi.com The self-assembly is driven by a combination of hydrogen bonding and π-π stacking interactions between the molecular components. While specific studies on the self-assembly of this compound in solution are not prevalent, its molecular structure suggests a high potential for forming similar ordered systems.

The self-assembly of molecules at solid-liquid or solid-gas interfaces is a powerful method for creating highly ordered two-dimensional (2D) structures. The substrate can play a crucial role in directing the assembly process. For instance, on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG), the interplay between molecule-molecule and molecule-surface interactions can lead to the formation of well-defined monolayers.

Studies on similar organic molecules show that hydrogen bonding, π-π stacking, and van der Waals interactions are the driving forces for surface-assisted self-assembly. mdpi.com Given the functional groups present in this compound, it is plausible that it could form ordered 2D patterns on suitable substrates, with the orientation of the molecules dictated by the balance of these non-covalent forces.

Molecular Recognition and Host-Guest Chemistry with this compound

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. acs.org Host-guest chemistry is a subfield of supramolecular chemistry that focuses on the design and synthesis of such host-guest complexes. acs.org

The this compound molecule contains functionalities that could allow it to act as either a host or a guest in a supramolecular complex. The amide and hydrazide groups can participate in specific hydrogen-bonding interactions, while the aromatic ring can engage in π-π stacking with complementary aromatic systems.

While there are no specific studies detailing the use of this compound as a host or guest, the principles of molecular recognition suggest its potential. For example, the hydrazide moiety is known to coordinate with metal ions, indicating that this compound could act as a ligand (guest) for a metal-based host. Conversely, a self-assembled structure of this compound could potentially create cavities or binding sites capable of encapsulating small guest molecules. The ability of a molecule to engage in molecular recognition is fundamental to many biological processes and is a key area of interest in the development of sensors and other functional materials.

Table 2: Compound Names Mentioned

Compound Name
This compound

Potential in Supramolecular Catalysis and Mechanically Interlocked Molecules

The unique structural features of this compound, particularly its combination of a flexible hydrazide linkage, hydrogen bond donor and acceptor sites, and aromatic rings, position it as a promising building block in the advanced fields of supramolecular catalysis and the construction of mechanically interlocked molecules (MIMs). While direct and extensive research focusing solely on this compound in these areas is nascent, the well-established chemistry of related benzohydrazide and acylhydrazone derivatives provides a strong basis for exploring its potential.

The core of this potential lies in the ability of the hydrazide moiety to participate in dynamic covalent chemistry and form predictable, directional, and reversible non-covalent interactions, such as hydrogen bonds and π-π stacking. nih.govacs.org These interactions are fundamental to the template-directed synthesis of complex supramolecular architectures. researchgate.net

Supramolecular Catalysis

Supramolecular catalysis involves the use of a host molecule or a self-assembled system to bind a substrate and catalyze a chemical reaction, often mimicking the function of enzymes. nih.govresearchgate.net The design of such systems relies on creating specific recognition sites and a controlled reaction environment. d-nb.info this compound and its derivatives can contribute to this field in several ways:

Ligand Scaffolds for Catalytic Metal Centers: The hydrazide group can coordinate with metal ions. Transition metal complexes incorporating benzohydrazide-derived ligands have shown catalytic activity in various organic transformations. For instance, palladium(II) complexes with hydrazone ligands have been successfully employed as catalysts in Heck coupling reactions. ikm.org.my The this compound scaffold could be functionalized to create ligands that form well-defined metal-organic cages or coordination complexes with catalytic pockets. mdpi.com

Organocatalysis: The hydrogen-bonding capabilities of the N-H and C=O groups in this compound are significant. These groups can act as hydrogen-bond donors and acceptors to activate substrates in organocatalytic reactions. d-nb.info By incorporating this compound into larger macrocyclic or caged structures, it is possible to create a microenvironment where these functional groups are pre-organized to interact with and stabilize the transition state of a reaction, leading to rate enhancement and selectivity. bhu.ac.in For example, research on other functionalized macrocycles has demonstrated that the pre-organized arrangement of catalytically active groups is a key advantage in supramolecular organocatalysis. d-nb.info

Catalyst TypePotential Role of this compoundRelevant Transformation Examples
Metal-Organic CatalystForms part of the ligand scaffold to coordinate with a catalytic metal ion.C-C coupling reactions (e.g., Heck, Suzuki), oxidation reactions. ikm.org.myresearchgate.net
OrganocatalystProvides hydrogen-bonding sites (N-H, C=O) for substrate activation.Michael additions, aldol (B89426) reactions, acyl transfer reactions. researchgate.net

Mechanically Interlocked Molecules (MIMs)

MIMs, such as rotaxanes and catenanes, are composed of two or more components that are linked by a mechanical bond rather than a covalent one. wikipedia.orgnobelprize.org The synthesis of these molecules often relies on template-directed strategies where non-covalent interactions guide the assembly of the components before the final interlocking step. researchgate.netcmu.edu

Rotaxane Synthesis: Rotaxanes consist of a linear "axle" molecule threaded through a macrocyclic "wheel," with bulky "stoppers" at the ends of the axle to prevent dethreading. diva-portal.orgnih.gov The acylhydrazone functionality, which can be readily formed from this compound and an appropriate aldehyde or ketone, is a powerful tool in this context. Research has shown that pyridyl-acyl hydrazone moieties can act as switchable hydrogen-bonding templates to direct the assembly of macrocycles around an axle, forming nih.govrotaxanes with high efficiency. acs.org The E/Z isomerization of the hydrazone C=N bond, controlled by light or heat, allows for the dynamic control of the macrocycle's position, creating a molecular shuttle. acs.org The this compound unit could be incorporated as a key recognition and switching station within the axle of a rotaxane.

Catenane Synthesis: Catenanes are molecules containing two or more interlocked rings. nih.govfrontiersin.org Their synthesis often involves the self-assembly of precursors into a threaded or overlapping arrangement, followed by a ring-closing reaction. cmu.edubeilstein-journals.org Dihydrazide compounds, structurally related to this compound, have been used as building blocks in the dynamic combinatorial synthesis of nih.govcatenanes. acs.org In these systems, the reversible formation of acylhydrazone bonds allows for "error-checking" during the assembly process, leading to the thermodynamically most stable interlocked product. nih.govacs.org The this compound structure could be adapted into a bifunctional monomer for the synthesis of macrocycles that can then be interlocked to form catenanes.

MIM TypeSynthetic Strategy Involving Hydrazide/Hydrazone MoietyPotential Role of this compound
Rotaxane Template-directed threading using acylhydrazone as a recognition site.Forms a photo/thermal-switchable station on the axle. acs.org
Catenane Dynamic combinatorial synthesis using dihydrazide building blocks.Acts as a precursor for macrocycles that interlock via reversible hydrazone formation. acs.org

The inherent directionality and hydrogen-bonding patterns of the this compound moiety make it a highly valuable, yet underexplored, component for the rational design of functional supramolecular systems. Future research will likely focus on integrating this versatile compound into more complex architectures to harness its full potential in catalysis and molecular machinery.

Exclusion Note: No Dosage, Administration, Safety, Adverse Effects, or Clinical Trial Data.

Enzyme Inhibition Studies of N'-Acetylbenzohydrazide and its Derivatives

Derivatives of N'-acetylbenzohydhydrazide have been identified as potent inhibitors of several key enzymes, playing a crucial role in various pathological conditions. The structural versatility of the benzohydrazide (B10538) scaffold allows for modifications that enhance binding affinity and selectivity for specific enzyme targets.

Inhibition Mechanisms (e.g., Active Site Binding)

The primary mechanism by which this compound derivatives exert their inhibitory effects is through binding to the active site of target enzymes. Molecular docking studies have elucidated the specific interactions that stabilize the enzyme-inhibitor complex. For instance, in the inhibition of enzymes like enoyl-acyl carrier protein (ACP) reductase and dihydrofolate reductase (DHFR), derivatives of benzohydrazide have been shown to fit into the active site, forming crucial binding interactions. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues, effectively blocking the substrate from accessing the catalytic site and thus inhibiting the enzyme's function. researchgate.netderpharmachemica.com Similarly, in the case of urease inhibition, derivatives are designed to interact with the nickel ions within the enzyme's active site, disrupting its catalytic activity. pensoft.net The azomethine group (-NH–N=CH-) present in many hydrazone derivatives is often crucial for their pharmacological activity. derpharmachemica.com

Specific Enzyme Targets

Research has identified several specific enzymes that are effectively targeted by this compound derivatives.

Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR)

A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides has been synthesized and evaluated as dual inhibitors of both enoyl ACP reductase and DHFR. researchgate.net These enzymes are vital for fatty acid synthesis and folate metabolism in bacteria, respectively, making them excellent targets for antimicrobial agents. derpharmachemica.commdpi.comresearchgate.net Molecular docking studies confirmed that these molecules bind effectively to the active sites of both enzymes. researchgate.net The majority of the synthesized compounds in this series showed significant inhibitory action against both enoyl ACP reductase and DHFR. researchgate.netnih.gov

Table 1: Dual Inhibition of Enoyl ACP Reductase and DHFR by Benzohydrazide Derivatives

Compound Enoyl ACP Reductase Inhibition (%) DHFR Inhibition (%)
5f 76.43 75.12
5i 78.21 79.34
5j 80.11 81.65
5k 82.54 83.29
5n 79.32 80.78

Data sourced from in vitro inhibition studies. researchgate.net

Urease

Carbazole-based acetyl benzohydrazide derivatives have been synthesized and investigated as urease inhibitors. nih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a significant virulence factor in infections caused by bacteria like Helicobacter pylori. pensoft.net The inhibitory activity of these compounds is evaluated against Jack bean urease as a model. nih.gov The mechanism often involves interaction with the nickel ions in the enzyme's active site. pensoft.net

DNA Gyrase B

Bacterial DNA gyrase is a critical enzyme for DNA replication and a well-established target for antibiotics. Novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been designed as inhibitors of this enzyme. These compounds have shown potent inhibitory activity, particularly against the DNA gyrase from Gram-positive bacteria. For example, compound 3k from a synthesized series demonstrated strong inhibition of Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase with IC50 values of 0.15 µg/mL and 0.25 µg/mL, respectively.

Cyclin-Dependent Kinases (CDKs)

While the benzohydrazide scaffold is versatile, current research literature does not extensively document this compound or its direct derivatives as inhibitors of cyclin-dependent kinases (CDKs). Instead, studies on CDK inhibition tend to focus on other heterocyclic scaffolds, such as pyrazole (B372694) and imidazole derivatives.

Antimicrobial Research on this compound Derivatives

The enzyme-inhibiting properties of this compound derivatives contribute to their significant antimicrobial potential. These compounds have been evaluated against a wide spectrum of bacteria, fungi, and mycobacteria.

Antibacterial Activity (e.g., against E. coli, P. aeruginosa)

Numerous studies have confirmed the antibacterial properties of benzohydrazide derivatives. Phenylacetamide and benzohydrazide derivatives have shown significant activity against a panel of pathogens, with some compounds exhibiting potent and selective inhibition of Escherichia coli. For instance, certain compounds displayed Minimum Inhibitory Concentration (MIC) values as low as 0.64 µg/mL against E. coli. In another study, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives showed good activity against Gram-positive strains like B. subtilis and S. aureus, although they were less effective against Gram-negative strains such as P. aeruginosa and E. coli. The antibacterial action is often linked to the inhibition of essential bacterial enzymes like DNA gyrase or those involved in fatty acid biosynthesis.

Table 2: Antibacterial Activity of Selected Benzohydrazide Derivatives (MIC in µg/mL)

Compound E. coli S. aureus B. subtilis
Derivative 5 0.64 >10 -
Derivative 21 0.67 >10 -
Derivative 3a >50 6.25 3.13
Derivative 3k >50 0.78 1.56

Data compiled from various antibacterial screening studies.

Antifungal Activity

Acylhydrazone derivatives have emerged as a promising class of antifungal agents. Certain derivatives have demonstrated potent, broad-spectrum antifungal activities with high specificity. For example, the acylhydrazone derivatives D13 and SB-AF-1002 were effective in inhibiting the growth of Sporothrix brasiliensis and Sporothrix schenckii, with MICs ranging from 0.12 to 1 µg/ml. Other research has focused on N'-aryl hydrazides of α,β-unsaturated fatty acids, which showed excellent activity against various phytopathogenic fungi, with some derivatives displaying average EC50 values between 0.76-0.87 μg/mL. The mechanism of action can involve the destruction of mycelial morphology and cell membrane structure.

Table 3: Antifungal Activity of Selected Hydrazide Derivatives

Compound Fungal Species Activity (MIC/EC50 in µg/mL)
D13 S. brasiliensis 0.25 - 1
SB-AF-1002 S. schenckii 0.12 - 0.5
5s (N'-aryl hydrazide) A. solani 3.54 (IC50)
5l (Acylhydrazone) G. zeae 20.06 (EC50)

Data sourced from studies on antifungal properties of hydrazone derivatives.

Antitubercular Properties

The fight against tuberculosis, caused by Mycobacterium tuberculosis, has been a significant area of research for this compound derivatives, partly due to the structural similarity to the first-line anti-TB drug, isoniazid. N-acylhydrazones derived from isoniazid have shown important anti-Mycobacterium tuberculosis activity. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides also demonstrated strong antitubercular properties. researchgate.net The activity of these compounds was evaluated against the M. tuberculosis H37Rv strain, with several compounds showing potent activity at low MIC values. researchgate.netnih.gov

Table 4: Antitubercular Activity of Benzohydrazide Derivatives against M. tuberculosis H37Rv (MIC in µg/mL)

Compound MIC (µg/mL)
5f 1.6
5i 1.6
5j 1.6
5k 0.8
5n 1.6

Data from in vitro antitubercular analysis. researchgate.netnih.gov

Anticancer Research on this compound Derivatives

Recent oncological research has focused on the therapeutic potential of various synthetic compounds. Among these, this compound derivatives have emerged as a significant class of molecules with promising anticancer activities. These compounds are characterized by a core benzohydrazide structure, which has been shown to be a versatile scaffold for the development of novel antineoplastic agents. The research has primarily explored their ability to induce programmed cell death, modulate the cell cycle, and inhibit the formation of new blood vessels that supply tumors.

Mechanisms of Apoptosis Induction in Cancer Cell Lines

This compound derivatives have been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines through multiple mechanisms. One of the key mechanisms identified is the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these derivatives can arrest the cell cycle and subsequently trigger apoptosis.

Several studies have elucidated the pro-apoptotic effects of these compounds. For instance, a series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides were identified as potent inducers of apoptosis. nih.gov The pro-apoptotic activity of these derivatives is often evaluated using techniques such as DAPI staining to observe nuclear fragmentation and Annexin V-FITC assays to detect early apoptotic cells. mdpi.com

Furthermore, the induction of apoptosis by these derivatives can involve the modulation of key regulatory proteins. Research on related N-acyl hydrazone compounds has shown an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and the activation of caspases. mdpi.com Caspases are a family of protease enzymes that execute the process of apoptosis. The activation of caspase-3 and caspase-9 has been observed in cancer cells treated with hydrazone derivatives, confirming their role in the apoptotic cascade. mdpi.comresearchgate.net

The following table summarizes the apoptotic activity of selected this compound derivatives in different cancer cell lines.

CompoundCancer Cell LineMechanism of Action
Substituted N′-(2-oxoindolin-3-ylidene)benzohydrazidesHuman colorectal carcinoma (HCT116), Hepatocellular carcinoma (SNU398), Human colon cancer (RKO)Inhibition of tubulin polymerization, Induction of apoptosis nih.gov
Flufenamic acid derivative (Compound 7)Breast cancer (MCF-7)Induction of intrinsic apoptotic pathway, Increased caspase-9 activation, Enhanced cytochrome c release mdpi.com
Benzimidazole acylhydrazone derivative (Compound 5m)Lung cancer (A549)Upregulation of Bax, Downregulation of Bcl-2 researchgate.net

Cell Cycle Modulation

In addition to inducing apoptosis, this compound derivatives have been found to modulate the cell cycle in cancer cells, a critical process for controlling cell proliferation. The ability of these compounds to halt the cell cycle at specific checkpoints prevents cancer cells from dividing and growing uncontrollably.

Research has shown that certain halogenated benzofuran derivatives can induce cell cycle arrest at the G2/M phase in HepG2 (liver cancer) cells and at the S and G2/M phases in A549 (lung cancer) cells. mdpi.com The G2/M checkpoint is a crucial transition point in the cell cycle, ensuring that the cell is ready for mitosis. Arrest at this phase often leads to the initiation of apoptosis if the cellular damage is irreparable.

Similarly, a study on a benzimidazole derivative demonstrated its ability to arrest the cell cycle at the G2/M phase in A549 cells. researchgate.net This was accompanied by a significant downregulation of key cell cycle regulatory proteins, Cyclin B1 and CDK-1. researchgate.net These proteins are essential for the progression of the cell cycle through the G2 and M phases. Their inhibition by this compound derivatives is a key mechanism underlying their antiproliferative effects.

The table below details the effects of specific this compound derivatives on the cell cycle of various cancer cell lines.

CompoundCancer Cell LineEffect on Cell Cycle
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7)HepG2G2/M phase arrest mdpi.com
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)A549S and G2/M phase arrest mdpi.com
Benzimidazole derivative (Compound 5m)A549G2/M phase arrest, Downregulation of Cyclin B1 and CDK-1 researchgate.net

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. This compound derivatives have demonstrated potential as anti-angiogenic agents by interfering with this process.

The primary mechanism by which these compounds inhibit angiogenesis is through the targeting of Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) signaling pathways. researchgate.netnih.gov VEGF is a key pro-angiogenic factor that stimulates the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels.

Studies on benzimidazole and morpholine-substituted phenoxyacetohydrazide derivatives have shown their ability to suppress VEGF-induced angiogenesis. nih.govnih.gov These compounds have been observed to inhibit the proliferation, migration, and invasion of human umbilical vein endothelial cells (HUVECs). nih.gov Furthermore, they can impair the formation of capillary-like structures by endothelial cells, a critical step in the formation of new blood vessels. nih.gov

In vivo studies using models such as the chick chorioallantoic membrane (CAM) assay and matrigel plug assays in mice have confirmed the anti-angiogenic effects of these derivatives. nih.gov For example, a novel 2-aminobenzimidazole derivative, MFB, was shown to reduce VEGF-A-induced neovascularization in vivo. nih.gov Another anti-angiogenesis compound, 4-Benzyl-N′-(2-(o-tolyloxy) acetyl) morpholine-2-carbohydrazide (BAMC), has been shown to down-regulate the formation of new vasculature and inhibit the production of VEGF. google.com

The following table summarizes the anti-angiogenic properties of selected this compound derivatives.

Compound/Derivative ClassModel SystemMechanism of Action
2-Aminobenzimidazole derivative (MFB)HUVECs, Mouse modelsSuppresses VEGF-A-induced proliferation, migration, invasion, and tube formation; Reduces neovascularization in vivo nih.gov
4-Benzyl-N′-(2-(o-tolyloxy) acetyl) morpholine-2-carbohydrazide (BAMC)In vivo modelsDown-regulates neo-vasculature formation, Inhibits VEGF production google.com
Morpholine-substituted phenoxyacetohydrazide derivativesChick chorioallantoic membrane (CAM) modelInhibit VEGF-induced angiogenesis nih.gov

Antiviral Properties of this compound Derivatives

In addition to their anticancer potential, this compound derivatives have been investigated for their antiviral activities. The flexible chemical structure of the N-acylhydrazone moiety makes it a promising scaffold for the development of novel antiviral agents.

Research in this area has particularly focused on the inhibition of influenza virus neuraminidase. nih.govnih.gov Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells, thus promoting the spread of the infection. nih.govresearchgate.net By inhibiting this enzyme, this compound derivatives can effectively block the viral replication cycle.

A number of acylhydrazone derivatives have been designed and synthesized as potential neuraminidase inhibitors. nih.gov These compounds are developed to mimic the natural substrate of neuraminidase, sialic acid, and bind to the active site of the enzyme, thereby blocking its function. The development of such inhibitors is a key strategy in the management of influenza, especially with the emergence of strains resistant to existing antiviral drugs. nih.gov

Beyond influenza, the broader class of benzamide derivatives has also shown activity against other viruses. For example, a benzamide derivative named AH0109 has demonstrated potent anti-HIV-1 activity by inhibiting reverse transcription and the nuclear import of viral cDNA. nih.gov While not a direct this compound, this highlights the potential of the broader benzamide scaffold in antiviral drug discovery. Another study reported that certain acylhydrazone derivatives act as inhibitors of HIV-1 capsid protein assembly. nih.gov

The table below provides an overview of the antiviral properties of this compound and related derivatives.

Compound/Derivative ClassVirusTarget/Mechanism of Action
Acylhydrazone derivativesInfluenza A and B virusesInhibition of neuraminidase nih.govnih.gov
Benzamide derivative (AH0109)HIV-1Inhibition of reverse transcription and viral cDNA nuclear import nih.gov
Acylhydrazone derivativesHIV-1Inhibition of capsid protein assembly nih.gov

Materials Science Applications

N'-Acetylbenzohydrazide as a Precursor in Polymer Chemistry

The bifunctional nature of this compound, possessing both a reactive hydrazide group and an acetyl-protected amine, makes it a valuable precursor in the synthesis of specialized polymers. While extensive research has focused on the broader class of hydrazides in polymer chemistry, the specific use of this compound is a developing area with significant potential.

Hydrazide-containing polymers, such as polyhydrazides and polyamides, are known for their high thermal stability, excellent mechanical properties, and good chemical resistance. These properties are attributed to the strong hydrogen bonding networks formed by the hydrazide linkages. In this context, this compound can be envisioned as a monomer in polycondensation reactions. The hydrazide moiety can react with dicarboxylic acids or their derivatives to form polyhydrazides. The presence of the acetyl group on the terminal nitrogen offers a site for potential post-polymerization modification, allowing for the tuning of polymer properties.

Although direct polymerization of this compound is not extensively documented in publicly available literature, the reactivity of its core structure is well-established in the synthesis of related polymers. For instance, the condensation of various aromatic dihydrazides with diacid chlorides is a common route to aromatic polyhydrazides, which can then be converted into high-performance polyoxadiazoles. The fundamental chemistry of these reactions provides a strong basis for the potential use of this compound in creating polymers with tailored functionalities.

Monomer/PrecursorPolymer TypeKey PropertiesPotential Role of this compound
Aromatic DihydrazidesPolyhydrazidesHigh thermal stability, good mechanical strengthAs a monofunctional analogue for end-capping or as a comonomer to introduce acetyl groups
Diamines and Diacid ChloridesPolyamidesExcellent wear resistance, high tensile strengthAs a modifier to introduce hydrazide functionalities for improved thermal properties or crosslinking sites

Application in Dye Synthesis and Pigment Development

Azo dyes, which constitute the largest class of synthetic colorants, are characterized by the presence of one or more azo groups (–N=N–). wikipedia.orgnih.gov The synthesis of these dyes typically involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with a suitable coupling component. epa.gov While specific examples of commercial dyes synthesized directly from this compound are not widely reported, its chemical structure suggests its potential as a valuable intermediate or coupling component in the synthesis of novel azo dyes and pigments.

The benzoyl portion of this compound provides an aromatic ring that, if modified with an amino group, could be diazotized. More plausibly, the active methylene group adjacent to the carbonyl in the acetylhydrazide moiety could potentially act as a coupling site in an azo coupling reaction, similar to other keto-enol tautomers used in dye synthesis.

Furthermore, this compound can serve as a precursor for the synthesis of various heterocyclic compounds. These heterocyclic rings are often integral parts of modern high-performance dyes and pigments, contributing to their color, fastness, and other properties. For instance, hydrazides are known to react with various reagents to form pyrazoles, triazoles, and oxadiazoles, all of which are important chromophoric systems in dye chemistry. The synthesis of a novel azo dye has been reported through the diazotization of 5-Acetyl-2-bromoaniline and coupling with different compounds to form new azo compounds. iucr.org

Dye ClassSynthesis PrinciplePotential Role of this compoundResulting Chromophore
Azo DyesDiazotization and Azo Coupling epa.govAs a coupling component or precursor to a diazotizable amineArylazo
Heterocyclic DyesCyclization reactionsAs a precursor to form heterocyclic rings (e.g., pyrazoles, oxadiazoles)Heterocyclic systems

Integration of this compound Derivatives into Advanced Materials

The functional groups within this compound and its derivatives make them attractive candidates for incorporation into a variety of advanced materials, including liquid crystals, metal-organic frameworks (MOFs), and supramolecular assemblies.

Liquid Crystals: Calamitic (rod-shaped) liquid crystals often consist of a rigid core with flexible terminal groups. bldpharm.com The benzohydrazide (B10538) moiety can act as a part of the rigid core in such molecules. The synthesis and characterization of calamitic liquid crystals based on benzothiazole-substituted aroylhydrazones have demonstrated the potential of hydrazone derivatives in this field. wikipedia.org By modifying this compound, for example, by attaching long alkyl chains, it is conceivable to design novel liquid crystalline materials. The hydrogen bonding capability of the hydrazide group can also play a crucial role in directing the self-assembly and stabilizing the liquid crystalline phases.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The hydrazide and carbonyl groups in this compound and its derivatives can act as coordination sites for metal ions. The in-situ acylation of hydrazine (B178648) with aromatic polycarboxylic acids has been used to create acylhydrazidate-extended MOFs. nih.gov While direct use of this compound in MOF synthesis is not yet a major focus, its derivatives with additional carboxylic acid groups could serve as versatile linkers for the construction of novel MOFs with potential applications in gas storage, catalysis, and sensing.

Supramolecular Assemblies: Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The N-H and C=O groups of the hydrazide moiety in this compound are excellent candidates for forming strong intermolecular hydrogen bonds. This property has been exploited in the formation of supramolecular gels from other hydrazide derivatives. These gels can exhibit stimuli-responsive behavior and have potential applications in areas such as drug delivery and soft robotics. The aromatic ring in this compound can also participate in π-π stacking interactions, further stabilizing supramolecular architectures. The crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide reveals a layer structure determined by classical hydrogen bonds. bldpharm.com

Advanced MaterialKey Structural FeatureRole of this compound DerivativesPotential Application
Liquid CrystalsAnisotropic molecular shape (e.g., rod-like) bldpharm.comAs a component of the rigid coreDisplays, sensors
Metal-Organic Frameworks (MOFs)Coordination of metal ions with organic linkersAs a precursor to or a component of the organic linkerGas storage, catalysis
Supramolecular GelsSelf-assembly through non-covalent interactionsAs a gelator molecule capable of forming hydrogen bonds and π-π stackingDrug delivery, tissue engineering

Molecular Docking Studies of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org It is widely applied in drug discovery to understand and predict the interactions between a ligand, such as this compound, and a protein target.

Molecular docking simulations are instrumental in elucidating the specific interactions between this compound derivatives and the amino acid residues within the active site of a target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stability of the protein-ligand complex and the biological activity of the compound.

For instance, molecular docking studies on a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides revealed key binding interactions within the active sites of dihydrofolate reductase (DHFR) and enoyl ACP reductase, two important enzymes in bacteria and mycobacteria. mdpi.comsemanticscholar.org The docking results showed that the compounds fit well within the binding pockets of these enzymes, forming multiple hydrogen bonds and hydrophobic interactions that are believed to be responsible for their observed antibacterial and antitubercular activities. mdpi.comsemanticscholar.org Similarly, in a study of hydrazide derivatives targeting colon cancer cells, docking simulations identified the binding conformations of the most potent compounds to the target protein (PDB ID: 6MTU), correlating well with in vitro anticancer activity. mdpi.com These theoretical studies provide a rationalization for the observed biological data and a basis for designing more potent inhibitors. unisa.it

The accuracy of these predictions is often validated by comparing the computational results with experimental data, such as X-ray crystallography of the protein-ligand complex.

Beyond predicting binding modes, molecular docking is a powerful tool for identifying potential biological targets for a given compound. By screening a compound against a library of protein structures, it is possible to identify proteins with which the compound is likely to interact. This approach can help to elucidate the mechanism of action of a compound or to identify new therapeutic applications.

In a study involving a series of synthesized hydrazide derivatives, molecular docking was used to evaluate their binding affinity against several targets, including SIRT1, TPMT, and tyrosinase. nih.gov The screening of a database of known drug targets revealed that certain N-acetylated hydrazides exhibited significant predicted activity against these enzymes. nih.govrsc.org For example, one derivative, compound 2o (N'-Acetyl-3-hydroxy-2-naphthohydrazide), was shown through docking to interact with all three targets, suggesting its potential as a multi-target drug candidate. nih.govrsc.org These in silico findings provide a strong rationale for further experimental validation of these potential biological targets. nih.gov

Table 1: Predicted Binding Affinities of Selected Hydrazide Derivatives Against Various Protein Targets

Compound IDTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)Reference
2b SIRT14ZZH-7.16 nih.gov
2k SIRT14ZZH> -7.16 nih.gov
2o SIRT14ZZH> -7.16 nih.gov
2o TPMT2BZGFavorable nih.gov
2o Tyrosinase7RK7Favorable nih.gov
11 Colon Cancer Target6MTUHigh mdpi.com

Note: This table is generated based on data from studies on various hydrazide derivatives, not exclusively this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. ua.ac.be These simulations provide detailed information about the dynamic behavior of systems, including conformational changes and interactions with other molecules, which is not available from static molecular docking studies. rsc.org

MD simulations are used to model the dynamic interactions between this compound or its analogs and biological macromolecules such as proteins and nucleic acids. These simulations can reveal the stability of the protein-ligand complex over time, the flexibility of the ligand in the binding site, and the role of water molecules in mediating interactions. researchgate.netnih.gov

In a study on substituted benzohydrazide derivatives, a 150 ns MD simulation was performed to evaluate the binding stability of a potent compound within the active site of its target protein. researchgate.net The simulation showed that the complex remained stable throughout the simulation, with the ligand maintaining its key interactions with the protein. researchgate.net Such simulations are crucial for validating the results of molecular docking and for gaining a more realistic understanding of the binding event. rsc.orgnih.gov Coarse-grained MD simulations have also been employed to understand how factors like polymer lipophilicity and buffer conditions influence the structure of nanoparticles formed by polymers and nucleic acids, a process relevant to drug delivery systems. nih.gov

The biological activity of a molecule is often dependent on its three-dimensional conformation. ucalgary.ca Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.org MD simulations can be used to explore the conformational landscape of this compound in solution, identifying the most stable conformers and the energy barriers between them.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is a powerful tool for calculating a wide range of molecular properties, including geometries, reaction energies, and electronic properties like HOMO-LUMO gaps. researchgate.net

DFT calculations are employed to gain a deeper understanding of the intrinsic properties of this compound. These studies can provide insights into the molecule's reactivity, stability, and spectroscopic properties. For example, DFT can be used to calculate the distribution of electron density in the molecule, identifying regions that are susceptible to nucleophilic or electrophilic attack. researchgate.net

In studies of related benzohydrazide derivatives, DFT calculations using the B3LYP functional have been used to determine atomic and molecular properties, explaining the electronic charge transfer within the molecules. researchgate.net The molecular electrostatic potential (MESP) plot, derived from DFT calculations, helps to recognize nucleophilic and electrophilic reactive sites. researchgate.net Furthermore, DFT is used to refine the geometries and energetics of different conformers identified through other computational methods, providing a more accurate picture of the conformational landscape. nih.gov The insights gained from DFT studies can guide the synthesis of new derivatives with improved activity and selectivity. nih.gov

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of N'-acetylbenzohydrazide, offering detailed insights into its molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within the this compound molecule. The spectrum displays signals corresponding to the aromatic protons of the benzoyl group, the labile amide (N-H) protons, and the aliphatic protons of the acetyl group.

The aromatic region typically shows a complex multiplet pattern corresponding to the five protons on the phenyl ring. The protons ortho to the carbonyl group are generally shifted downfield compared to the meta and para protons due to the electron-withdrawing nature of the carbonyl group. The two N-H protons appear as distinct singlets, often broad, at a downfield chemical shift. Their exact position can be sensitive to solvent, concentration, and temperature. The acetyl group's methyl protons give rise to a sharp singlet in the upfield region of the spectrum. The integration of these signals confirms the presence of the correct number of protons in each chemical environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₅) 7.50 - 7.95 Multiplet (m) 5H
Amide (CO-NH) ~10.5 Singlet (s), broad 1H
Amide (NH-CO) ~9.8 - 10.2 Singlet (s), broad 1H

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of this compound. bhu.ac.in The spectrum reveals distinct signals for each non-equivalent carbon atom, including the two carbonyl carbons, the carbons of the aromatic ring, and the methyl carbon of the acetyl group.

The carbonyl carbons of the benzoyl and acetyl groups are the most deshielded, appearing at the far downfield end of the spectrum, typically in the 165-170 ppm range. mdpi.com The aromatic carbons resonate in the 127-133 ppm region, with the carbon attached to the carbonyl group (ipso-carbon) appearing as a distinct signal. iucr.org The methyl carbon of the acetyl group is found in the upfield region of the spectrum. mdpi.com This technique is invaluable for confirming the carbon framework and the presence of the key carbonyl functionalities. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (Benzoyl, C=O) ~166
Carbonyl (Acetyl, C=O) ~169
Aromatic (C-ipso) ~133
Aromatic (CH) 127 - 132

Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

The structural analysis of this compound can be further refined using advanced, multi-dimensional NMR techniques. Due to restricted rotation around the N-C and N-N amide bonds, the molecule can exist as a mixture of conformational isomers (conformers) in solution. mdpi.com This phenomenon can lead to the appearance of duplicate signals in both ¹H and ¹³C NMR spectra. mdpi.com

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, providing crucial information about the molecule's preferred three-dimensional structure and stereochemistry. ox.ac.uk Two-dimensional correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish direct and long-range correlations between protons and carbons, respectively. ipb.ptresearchgate.net These experiments are essential for unambiguously assigning all proton and carbon signals, especially in complex cases or when conformers are present.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within this compound. youtube.com The technique measures the absorption of infrared radiation by the molecule, which causes specific bonds to vibrate at characteristic frequencies.

The IR spectrum of this compound is dominated by strong absorption bands corresponding to the N-H and C=O bonds. The N-H stretching vibrations of the amide groups typically appear as one or two sharp bands in the region of 3200-3300 cm⁻¹. The C=O stretching vibrations of the two amide groups (benzoyl and acetyl) give rise to very strong, distinct absorptions around 1640-1680 cm⁻¹. researchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Characteristic Wavenumber (cm⁻¹) Intensity
Amide (N-H) Stretching 3200 - 3300 Medium-Strong
Aromatic (C-H) Stretching 3000 - 3100 Medium-Weak
Carbonyl (C=O) Stretching 1640 - 1680 Strong

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is particularly crucial for the characterization of this compound as it can measure the molecular mass with extremely high accuracy (typically to four or more decimal places). nih.govsavemyexams.com This precision allows for the unambiguous determination of the compound's molecular formula.

The molecular formula of this compound is C₉H₁₀N₂O₂. Using the exact masses of the most abundant isotopes (¹H = 1.0078, ¹²C = 12.0000, ¹⁴N = 14.0031, ¹⁶O = 15.9949), the calculated monoisotopic mass is 178.0742. msu.edu HRMS can readily distinguish this exact mass from other potential compounds that have the same nominal mass of 178 but different elemental compositions. For instance, a compound with the formula C₁₁H₁₄O₂ also has a nominal mass of 178, but its exact mass is 178.0994. The ability of HRMS to measure the mass with an accuracy of a few parts per million (ppm) provides definitive confirmation of the correct molecular formula. mdpi.com

Table 4: Compound Names Mentioned

Compound Name
This compound
N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide
N'-benzoyl stearic acid hydrazide
N',N'-Dibenzoylhydrazine
Benzoyl hydrazide

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and, particularly, the conjugated π-electron systems within the molecule, known as chromophores. msu.edu

This compound contains two primary chromophores: the benzene (B151609) ring and the two carbonyl (C=O) groups of the benzoyl and acetyl moieties.

Benzene Ring: Aromatic systems exhibit characteristic π→π* transitions. Unsubstituted benzene typically shows a strong absorption band around 204 nm and a weaker, structured band (the "B-band") around 254 nm.

Carbonyl Group: The C=O group displays a weak n→π* transition at longer wavelengths (typically 270-300 nm) and a strong π→π* transition at shorter wavelengths (around 180 nm). msu.edu

In this compound, the conjugation between the benzene ring and the adjacent carbonyl group (the benzoyl moiety) is expected to shift the π→π* absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to an isolated benzene ring. msu.edu The presence of the acetyl group and the hydrazide linkage further influences the electronic environment. Studies on similar substituted benzohydrazide (B10538) compounds show strong absorption bands in the UV region. researchgate.net

The expected chromophores and their typical absorption regions are summarized below.

ChromophoreElectronic TransitionExpected Wavelength Region (nm)
Benzoyl group (C₆H₅CO)π → π~230 - 280
Carbonyl group (C=O)n → π~270 - 300

X-ray Diffraction Analysis

As of the latest literature surveys, a complete single-crystal X-ray diffraction structure for the specific compound this compound has not been reported in publicly accessible crystallographic databases. While crystal structures for derivatives, such as N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, have been solved researchgate.netconnectedpapers.comugr.es, this data cannot be directly extrapolated to the parent compound due to significant structural differences.

Were single crystals of this compound to be analyzed, single-crystal X-ray diffraction would yield precise data on its absolute structure. libretexts.org This would include:

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Atomic Coordinates: The precise (x, y, z) position of every atom in the asymmetric unit, which allows for the calculation of exact bond lengths and angles.

This information would unambiguously confirm the molecular connectivity and provide the definitive conformation of the molecule in the solid state.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. rsc.orgmdpi.com A crystal structure analysis of this compound would reveal the specific forces that stabilize its solid-state form.

Given the functional groups present in this compound, the following intermolecular interactions would be expected to play a significant role in its crystal packing:

Hydrogen Bonding: The N-H groups of the hydrazide moiety are strong hydrogen bond donors, while the carbonyl oxygens (C=O) are effective hydrogen bond acceptors. Strong N-H···O=C hydrogen bonds are highly probable and would likely be a dominant factor in the crystal packing, potentially forming chains or dimeric motifs. rsc.org

π-π Stacking: The aromatic phenyl rings can interact with each other through π-π stacking, where the electron clouds of adjacent rings align. This is a common stabilizing interaction in the crystal structures of aromatic compounds.

A full crystallographic study would allow for the visualization and quantification of these interactions, providing a complete picture of the supramolecular assembly. rsc.org

Other Spectroscopic Techniques

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with one or more unpaired electrons. libretexts.org It is highly valuable for studying organic radicals, transition metal complexes with paramagnetic centers, and triplet states. researchgate.net

The this compound molecule, in its stable, ground-state form, is a diamagnetic species. All its electrons are spin-paired in bonding or non-bonding orbitals. Consequently, it does not exhibit an EPR signal and is considered "EPR silent." This technique is therefore not applicable for the routine characterization of the compound itself. nih.gov EPR could only be used to study this compound if it were to be converted into a radical species (e.g., through oxidation or reduction) or if it were part of a complex with a paramagnetic metal ion. mdpi.com

Mössbauer Effect Spectroscopy (MES)

Mössbauer spectroscopy is a highly specific analytical technique that probes the local chemical environment of certain atomic nuclei by observing the recoil-free resonant absorption and emission of gamma rays. caltech.eduaapt.org This phenomenon, known as the Mössbauer effect, provides detailed information on the hyperfine interactions between a nucleus and its surrounding electrons. caltech.edu The primary parameters derived from a Mössbauer spectrum are the isomer shift (IS), quadrupole splitting (QS), and magnetic splitting (MS), which can elucidate the oxidation state, spin state, site symmetry, and magnetic properties of the Mössbauer-active isotope in a sample. libretexts.orgmit.edu

The application of Mössbauer spectroscopy is limited to isotopes with suitable nuclear properties, such as low-energy gamma transitions and a reasonably long-lived excited state. uni-bielefeld.de The most commonly studied isotope is ⁵⁷Fe, making MES an exceptionally powerful tool for characterizing iron-containing materials. uni-bielefeld.decarleton.edu Other elements with Mössbauer-active isotopes include Sn, I, Ir, and Eu. caltech.eduuni-bielefeld.de

This compound, with the chemical formula C₆H₅CONHNHCOCH₃, does not inherently contain a Mössbauer-active nucleus. Therefore, it cannot be analyzed directly by this technique. However, MES becomes a relevant and powerful tool for characterizing coordination complexes where this compound acts as a ligand bound to a Mössbauer-active metal center, such as iron.

In such a hypothetical scenario, an iron complex of this compound could be synthesized, potentially incorporating ⁵⁷Fe for enhanced signal. The resulting Mössbauer spectrum would not provide information about the ligand directly, but rather about the iron nucleus as influenced by the ligand. The coordination of this compound would alter the electron density and the electric field gradient at the iron nucleus, leading to specific values for the isomer shift and quadrupole splitting. These parameters would offer critical insights into:

Oxidation and Spin State of Iron: The isomer shift is sensitive to the s-electron density at the nucleus and can readily distinguish between different oxidation states (e.g., Fe²⁺ vs. Fe³⁺) and spin states (high-spin vs. low-spin). libretexts.org

Coordination Environment: Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-spherical local electric field gradient. washington.edu Its magnitude provides information about the symmetry of the coordination sphere around the iron atom, which is directly influenced by the geometry and binding mode of the this compound ligand.

By comparing the spectral data of the complex with established values for other iron compounds, the nature of the metal-ligand bond could be inferred.

Table 1: Representative Mössbauer Parameters for ⁵⁷Fe in Different Chemical Environments This table illustrates the type of data obtained from a Mössbauer experiment on a hypothetical iron complex of this compound.

Iron StateSpin StateIsomer Shift (δ) at RT (mm/s vs. α-Fe)Quadrupole Splitting (ΔE_Q) (mm/s)
Fe²⁺High-Spin+0.6 to +1.7+1.5 to +3.5
Fe²⁺Low-Spin-0.1 to +0.50.0 to +1.0
Fe³⁺High-Spin+0.1 to +0.60.0 to +1.0
Fe³⁺Low-Spin-0.2 to +0.3+0.5 to +2.0

Derivatization Strategies for Analytical Enhancement

Derivatization is the process of chemically modifying a compound (analyte) to produce a new compound, or derivative, that has properties more suitable for a given analytical method. journalajacr.comresearchgate.net This strategy is widely employed in chromatography to overcome challenges in detection or separation. journalajacr.com The primary goals of derivatization are to enhance the detectability of an analyte by introducing a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), improve chromatographic separation, and increase the volatility or thermal stability of the analyte for gas chromatography. researchgate.net

For a molecule like this compound, which possesses reactive N-H groups in its hydrazide moiety, derivatization can significantly improve the sensitivity and selectivity of its quantification in complex sample matrices.

Application in Chromatography (HPLC-UV, HPLC-FLD, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. When coupled with various detectors, its utility can be greatly expanded through derivatization.

HPLC with UV-Visible Detection (HPLC-UV): this compound contains a benzoyl group, which provides inherent UV absorbance. However, for trace-level analysis in complex matrices like biological fluids or environmental samples, its native absorbance may be insufficient or subject to interference. Derivatization can be employed to shift the absorption maximum to a longer wavelength where fewer matrix components absorb, thereby improving selectivity. nih.gov For instance, reacting the hydrazide with a reagent like 1-(4-nitrophenyl)piperazine (B103982) (4-NPP) can create a derivative with strong absorbance in the near-visible range (e.g., ~392 nm), effectively minimizing background noise. nih.gov

HPLC with Fluorescence Detection (HPLC-FLD): Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection, but it requires the analyte to be fluorescent. mdpi.com Since this compound is not naturally fluorescent, derivatization with a fluorescent tagging reagent is essential for analysis by HPLC-FLD. mdpi.comresearchgate.net Reagents that react with the amine/hydrazine (B178648) functionality are suitable. Common examples include dansyl chloride (DNS-Cl) and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which form highly fluorescent derivatives. mdpi.comwiley.com The derivatization reaction creates a product that can be excited at a specific wavelength and will emit light at a longer wavelength, allowing for highly sensitive detection with very low limits of quantification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. ddtjournal.com While this compound can be analyzed directly by LC-MS, derivatization can be used to improve its ionization efficiency in the MS source (e.g., electrospray ionization - ESI). ddtjournal.com Attaching a group that is easily protonated or deprotonated can enhance the signal intensity. Furthermore, derivatization can alter the polarity of the molecule, which may improve its retention and peak shape on commonly used reversed-phase HPLC columns. thermofisher.com For instance, acylation or alkylation of the hydrazide moiety can modify its chromatographic behavior and fragmentation pattern in tandem MS (MS/MS), potentially enabling more robust quantification. nih.govnih.gov

Table 2: Summary of Derivatization Strategies for this compound

TechniqueDerivatizing Reagent ExamplePrinciple of EnhancementPotential Advantages
HPLC-UV 1-(4-Nitrophenyl)piperazine (4-NPP) nih.govAttaches a chromophore with strong absorbance at a longer, more selective wavelength. nih.govReduced matrix interference; improved selectivity and sensitivity.
HPLC-FLD Dansyl chloride (DNS-Cl) wiley.comCovalently bonds a highly fluorescent dansyl group to the hydrazide moiety. wiley.comDramatically increased sensitivity (trace-level detection); high selectivity.
LC-MS Acetic AnhydrideModifies the analyte to improve ionization efficiency and/or chromatographic retention. ddtjournal.comthermofisher.comEnhanced MS signal intensity; improved peak shape and separation.

Methods for Reaction Monitoring

The synthesis of this compound, which typically involves the acylation of benzoylhydrazine with an acetylating agent or the reaction of a substituted benzoyl chloride with acetohydrazide, can be effectively monitored using chromatographic techniques. acgpubs.org Reaction monitoring is crucial for optimizing reaction conditions, determining reaction endpoints, and maximizing product yield and purity.

HPLC-UV is particularly well-suited for this purpose. acs.org A typical monitoring protocol involves the following steps:

Sampling: Small aliquots are withdrawn from the reaction mixture at regular time intervals.

Quenching: The reaction in the aliquot is immediately stopped, often by rapid cooling or dilution in a suitable solvent, to ensure the composition accurately reflects that moment in the reaction.

Analysis: The quenched sample is injected into an HPLC-UV system.

A reversed-phase HPLC method can be developed to separate the starting materials (e.g., benzoylhydrazine, acetyl chloride), the this compound product, and any potential by-products. By monitoring the chromatograms over time, one can observe the decrease in the peak area of the reactants and the corresponding increase in the peak area of the product. nih.gov This allows for the generation of kinetic profiles for the reaction, providing valuable data for process optimization.

Table 3: Hypothetical HPLC Data for Monitoring the Synthesis of this compound Illustrative data for a reversed-phase HPLC method used to track the reaction of benzoylhydrazine with acetyl chloride.

CompoundHypothetical Retention Time (min)Peak Area at t=0Peak Area at t=2hPeak Area at t=6h (completion)
Benzoylhydrazine (Reactant)2.51,500,000450,000< 10,000
This compound (Product) 4.8 0 980,000 1,450,000

This quantitative tracking enables chemists to determine precisely when the reaction has reached completion, preventing the formation of degradation products from unnecessarily long reaction times or low yields from stopping the reaction prematurely.

Conclusion and Future Research Directions

Summary of Key Academic Contributions

N'-acetylbenzohydrazide has been academically recognized primarily as a versatile scaffold and intermediate in organic synthesis. Its derivatives have demonstrated a wide spectrum of biological activities, which constitutes a major area of research.

Medicinal Chemistry: A substantial body of research has focused on the synthesis of this compound derivatives as potent biological agents. Studies have revealed their promise as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant compounds. nih.govresearchgate.netresearchgate.net For instance, certain derivatives have been shown to induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and colorectal carcinoma (HCT116). The N-acylhydrazone moiety, a key feature of these derivatives, is recognized as a promising motif in drug design due to its interaction with various biological targets. nih.gov

Synthetic Chemistry: The compound serves as a crucial building block for creating more complex molecules, particularly hydrazones, Schiff bases, and various heterocyclic compounds like 1,2,4-triazoles. researcher.life The reactivity of the hydrazide group allows for a variety of chemical transformations, including oxidation, reduction, and substitution.

Enzyme Inhibition: this compound derivatives have been evaluated as inhibitors of enzymes such as monoamine oxidase (MAO), which is significant in the context of neurodegenerative diseases. pensoft.netnih.gov This inhibitory action is often the basis for their observed biological effects.

Agricultural Chemistry: Research has also extended into the agricultural sector, with derivatives being investigated for their potential as fungicides, herbicides, and insect growth regulators. researchgate.netacs.orgnih.gov

A summary of key research findings is presented below:

Research Area Key Findings Relevant Compounds
Anticancer Activity Induction of apoptosis in various cancer cell lines. This compound derivatives
Antimicrobial Activity Efficacy demonstrated against various bacterial strains. This compound derivatives
Enzyme Inhibition Selective inhibition of monoamine oxidase A (MAO-A). N'-(3-benzylquinoxalin-2-yl)benzohydrazide derivatives

| Agricultural Fungicides | Good antifungal activities against various plant pathogens. | N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moiety |

Remaining Research Gaps and Challenges

Despite the progress, several research gaps and challenges persist in the field of this compound chemistry.

Mechanism of Action: While the biological activities of many derivatives are well-documented, the precise molecular mechanisms of action are often not fully elucidated. A deeper understanding of how these compounds interact with their biological targets at a molecular level is necessary.

Structure-Activity Relationship (SAR): Comprehensive SAR studies are still needed for many classes of this compound derivatives. researchgate.net While some studies have initiated this work, a more systematic exploration would enable the rational design of more potent and selective compounds. mdpi.com

In Vivo Studies: A significant portion of the existing research is based on in vitro assays. There is a pressing need for more extensive in vivo studies to validate the therapeutic potential and to understand the pharmacokinetic and pharmacodynamic profiles of promising compounds.

Synthetic Optimization: While various synthetic routes exist, challenges related to yield, purification, and the use of green chemistry principles remain. pensoft.netrsc.org The development of more efficient, cost-effective, and environmentally benign synthetic methodologies is a continuing challenge.

Emerging Trends and Prospective Avenues for this compound Research

The research landscape for this compound is continuously evolving, with several emerging trends pointing toward exciting future directions.

Computational and In Silico Methods: The use of molecular docking and other computational tools is becoming increasingly integral to the research process. pensoft.netnih.gov These methods allow for the prediction of binding affinities and the rationalization of biological activities, guiding the synthesis of more effective compounds and identifying potential multi-target drug candidates. rsc.orgrsc.orgnih.gov

Microwave-Assisted Synthesis: An emerging trend in the synthesis of hydrazide derivatives is the use of microwave irradiation. pensoft.net This green chemistry approach significantly reduces reaction times and can improve product yields compared to conventional heating methods. fip.org

Materials Science Applications: There is growing interest in the application of this compound and its derivatives beyond the biological realm, particularly in materials science. sigmaaldrich.com Their structural features make them potential candidates for the development of new polymers, coordination complexes, and fluorescent materials. acs.orgidu.ac.idtytlabs.co.jp

Multi-target Drug Design: A prospective avenue is the design of this compound derivatives that can act on multiple biological targets simultaneously. This approach could lead to more effective treatments for complex diseases. rsc.orgrsc.org

Interdisciplinary Applications and Collaborative Opportunities

The multifaceted nature of this compound research inherently fosters interdisciplinary collaboration.

Chemistry-Biology Interface: The development of new therapeutic agents requires close collaboration between synthetic organic chemists, medicinal chemists, pharmacologists, and molecular biologists to design, synthesize, and evaluate novel compounds. nih.govresearchgate.netnih.gov

Materials Science and Engineering: Exploring the potential of these compounds in materials science necessitates partnerships between chemists and materials scientists to develop and characterize new materials with desired properties. tytlabs.co.jp

Agricultural Science: The application of this compound derivatives as agrochemicals would benefit from collaborations between chemists, agronomists, and plant pathologists to optimize efficacy and ensure environmental safety. researchgate.netreagent.co.ukeuropa.eu

Computational and Experimental Synergy: A powerful collaborative model involves the integration of computational chemistry and experimental work. Computational chemists can model and predict promising structures, which are then synthesized and tested by experimental chemists, creating an efficient feedback loop for discovery and optimization. rsc.orgrsc.org Frameworks like the NIH Oxford-Cambridge Scholars Program provide models for fostering such unique and collaborative research endeavors. nih.gov

The continued exploration of this compound, fueled by these emerging trends and collaborative efforts, holds considerable promise for significant scientific advancements across various disciplines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-acetylbenzohydrazide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions between substituted benzohydrazides and acetylating agents. For example, benzoyl chloride can be added dropwise to a stirred solution of hydrazide derivatives in alkaline media under ice-cooled conditions. Reflux (4–6 hours) ensures complete acylation, followed by recrystallization in ethanol for purification. Optimization includes adjusting molar ratios (e.g., 1:1.2 hydrazide:acylating agent) and monitoring pH to suppress side reactions like hydrolysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound structures?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming hydrazone bond formation and substituent positions. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) provides definitive structural elucidation. Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Avoid exposure to open flames due to decomposition risks (e.g., NOx release). Storage requires airtight containers in cool, dry environments .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Conduct systematic reviews following PRISMA guidelines to aggregate data from peer-reviewed studies. Assess heterogeneity via meta-regression, controlling for variables like substituent groups (e.g., electron-withdrawing vs. donating) or assay methodologies (e.g., MIC values in antimicrobial tests). Sensitivity analyses can identify outliers, while in silico docking studies (e.g., AutoDock Vina) may reconcile discrepancies by predicting binding affinities to target proteins .

Q. What computational strategies are effective for predicting the catalytic or pharmacological potential of this compound complexes?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity in catalysis. QSAR models leverage substituent descriptors (e.g., Hammett constants) to predict bioactivity trends. Validation requires parallel experimental assays (e.g., enzyme inhibition tests) .

Q. What synthetic strategies enhance the pharmacological profile of this compound via backbone modification?

  • Methodological Answer : Introduce heterocyclic moieties (e.g., benzimidazole or triazole rings) via Mannich or Click reactions to improve bioavailability. Fluorination at strategic positions (e.g., para to the hydrazide group) enhances metabolic stability. Co-crystallization with cyclodextrins improves solubility. Pharmacokinetic studies (e.g., HPLC-based plasma stability assays) guide iterative design .

Data Presentation and Analysis

Q. How should researchers present conflicting spectral or crystallographic data for this compound derivatives?

  • Methodological Answer : Use comparative tables to highlight discrepancies (e.g., NMR chemical shifts across solvents). Include raw diffraction data (e.g., CIF files) in supplementary materials for independent validation. Annotate crystal packing diagrams to explain polymorphism. For unresolved issues, propose hypotheses (e.g., solvent effects on tautomerism) and recommend further studies (e.g., variable-temperature NMR) .

Literature and Collaboration

Q. What frameworks support interdisciplinary collaboration in studying this compound applications?

  • Methodological Answer : Adopt the "concept-design-resource" model:

Conceptualization : Jointly define objectives (e.g., antimicrobial vs. anticancer focus).

Experimental Design : Assign roles (e.g., synthetic chemistry to one team, computational modeling to another).

Resource Sharing : Centralize databases for spectral libraries and toxicity profiles. Regular cross-team reviews (e.g., monthly meetings) ensure alignment. Use platforms like LabArchives for real-time data sharing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.